The synthesis of 1-(4-Methoxy-3-methylphenyl)ethanamine can be achieved through several methods, typically involving the alkylation of amines or the reduction of ketones. One common approach is:
Technical parameters such as temperature, reaction time, and the concentration of reactants are crucial for optimizing yield and purity during synthesis.
The molecular structure of 1-(4-Methoxy-3-methylphenyl)ethanamine consists of a central ethanamine backbone attached to a substituted phenyl ring. The key features include:
The InChI representation for this compound is InChI=1S/C10H15NO/c1-7-4-5-9(8(2)11)6-10(7)12-3/h4-6H,1-3H3
, which provides a detailed description of its connectivity.
1-(4-Methoxy-3-methylphenyl)ethanamine can participate in various chemical reactions due to its functional groups:
These reactions are influenced by factors such as pH, temperature, and the nature of reactants involved.
Further pharmacological studies would be necessary to elucidate its specific mechanisms.
Key physical and chemical properties of 1-(4-Methoxy-3-methylphenyl)ethanamine include:
Property | Value |
---|---|
Molecular Weight | 165.23 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in polar solvents |
Density | Not specified |
These properties suggest that the compound is likely to be stable under standard laboratory conditions but may require specific handling due to its classification as a hazardous material.
1-(4-Methoxy-3-methylphenyl)ethanamine has potential applications in several fields:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: